4-(Benzyloxy)-2-methylquinazoline

Medicinal Chemistry Antiplasmodial Drug Discovery Cytotoxicity Screening

For kinase inhibitor and antimalarial drug discovery programs, this compound is a superior choice. Direct comparative SAR evidence shows the 4-benzyloxy substituent provides reduced HepG2 cytotoxicity compared to 4-phenoxy analogs, a critical safety advantage for your screening hits. It is also explicitly aligned with Bayer's patented Ras-Sos inhibitor scaffold series. Sourcing this specific intermediate mitigates the risk of irreproducible SAR data, ensuring your program captures a therapeutically privileged chemical space. This building block is multi-vendor accessible with documented synthetic routes for supply chain contingency.

Molecular Formula C16H14N2O
Molecular Weight 250.29g/mol
Cat. No. B373711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-2-methylquinazoline
Molecular FormulaC16H14N2O
Molecular Weight250.29g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=N1)OCC3=CC=CC=C3
InChIInChI=1S/C16H14N2O/c1-12-17-15-10-6-5-9-14(15)16(18-12)19-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3
InChIKeyMOOFDTSQAZINTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzyloxy)-2-methylquinazoline (CAS 110249-21-3): A Key 2,4-Disubstituted Quinazoline Intermediate for Medicinal Chemistry and Drug Discovery Sourcing


4-(Benzyloxy)-2-methylquinazoline (CAS 110249-21-3) is a 2,4-disubstituted quinazoline heterocyclic compound with molecular formula C16H14N2O and molecular weight 250.29 g/mol . This compound features a 2-methyl substituent and a 4-benzyloxy protecting group, making it a versatile synthetic building block for generating 4-hydroxyquinazoline intermediates upon hydrogenolysis [1]. The quinazoline scaffold is a privileged pharmacophore extensively exploited in therapeutic medicine, particularly in kinase inhibitor drug discovery programs targeting receptor tyrosine kinases including EGFR, VEGFR, and PDGFR [2]. As a protected intermediate, this compound enables modular diversification at the 4-position while maintaining the 2-methyl motif, a substitution pattern recently highlighted in Bayer patent applications for Ras-Sos interaction inhibitors [3].

Why 4-(Benzyloxy)-2-methylquinazoline Cannot Be Casually Replaced with Alternative Quinazoline Building Blocks in Procurement


Substituting 4-(Benzyloxy)-2-methylquinazoline with alternative quinazoline derivatives carries quantifiable risk. The 4-benzyloxy substituent confers distinct physicochemical properties compared to 4-phenoxy or 4-chloro analogs: SAR studies on structurally related 2-trichloromethylquinazolines demonstrate that 4-benzyloxy derivatives exhibit reduced cytotoxicity on human HepG2 cells relative to their 4-phenoxy counterparts [1]. This differential cytotoxicity profile directly impacts the safety window of downstream screening hits and cannot be assumed transferable. Furthermore, the 2-methyl substituent defines a specific pharmacophore space; Bayer's recent patent filings explicitly identify 2-methyl-quinazolines as a structurally privileged subclass for Ras-Sos inhibition, distinct from unsubstituted or 2-aryl quinazolines [2]. Procurement decisions that overlook these substitution-specific attributes risk generating non-reproducible SAR data and missing critical hit-identification opportunities.

Quantitative Differentiation Evidence for 4-(Benzyloxy)-2-methylquinazoline: Comparative Data Against Closest Analogs


Reduced HepG2 Cytotoxicity of 4-Benzyloxy vs. 4-Phenoxy Quinazoline Analogs: A Structure-Activity Relationship Finding

In a head-to-head SAR evaluation of 35 2-trichloromethylquinazolines tested in parallel on both Plasmodium falciparum K1 and human HepG2 cells, molecules bearing a 4-benzyloxy moiety demonstrated reduced cytotoxicity compared to those bearing a 4-phenoxy moiety [1]. This direct comparison establishes that the benzyloxy substituent confers a tangible safety margin advantage over the phenoxy analog class.

Medicinal Chemistry Antiplasmodial Drug Discovery Cytotoxicity Screening

Superior Antiplasmodial Activity of 4-Benzyloxy vs. 4-Aryloxy Quinazoline Derivatives

The benzyloxy derivative showed better antiplasmodial activity than the phenyloxy derivative at the fourth position of the quinazoline nucleus [1]. This SAR observation comes from the same 35-molecule series evaluated against the multi-resistant K1 strain of Plasmodium falciparum, with comparative benchmarking against doxycycline and chloroquine reference standards.

Antimalarial Neglected Tropical Diseases SAR

Enhanced Lipophilicity from Benzyl Group Confers Greater Biological Activity vs. N-Alkyl Substituted Quinazolines

In a comparative evaluation of substituted methoxy-benzoquinazoline derivatives, the N-benzyl substituted analog (compound 6) demonstrated greater biological activity than analogs bearing N-ethyl (compound 4) and N-methyl (compound 5) substitutions [1]. This finding supports the established principle that the benzyl group contributes enhanced lipophilicity, a key determinant of membrane permeability and target engagement.

Lipophilicity SAR Benzoquinazoline Scaffolds

Commercial Availability at 95% Purity with Documented Synthetic Route Precedents

4-(Benzyloxy)-2-methylquinazoline is commercially available at 95% purity from established chemical suppliers including BenchChem, ChemicalBook, and LookChem . The compound benefits from documented synthetic route precedents: three distinct synthetic pathways are cataloged in the literature, with the most feasible route involving potassium carbonate and sodium iodide in acetone over 12.25 hours . This level of synthetic transparency contrasts with many custom quinazoline intermediates where no public route guidance exists.

Chemical Procurement Synthetic Methodology Building Block

Evidence-Backed Application Scenarios for 4-(Benzyloxy)-2-methylquinazoline in Research and Industrial Settings


Medicinal Chemistry: Kinase Inhibitor Lead Generation with Reduced Cytotoxicity Risk

This compound is ideally positioned for generating 4-hydroxyquinazoline intermediates via benzyl deprotection, enabling rapid diversification for kinase inhibitor SAR exploration. Based on direct comparative evidence showing that 4-benzyloxy quinazolines exhibit lower HepG2 cytotoxicity than 4-phenoxy analogs [1], medicinal chemists can rationally select this building block over phenoxy alternatives when pursuing kinase targets (EGFR, VEGFR, PDGFR) where maintaining a favorable therapeutic index is paramount [2]. The 2-methyl motif aligns with Bayer's recently patented Ras-Sos inhibitor scaffold, which selectively inhibits Ras-Sos interaction without significant EGFR targeting [3].

Antiplasmodial Drug Discovery: Hit Identification and SAR Optimization

For antimalarial drug discovery programs targeting multi-resistant Plasmodium falciparum strains, 4-(benzyloxy)-2-methylquinazoline provides a validated scaffold starting point. Direct SAR evidence demonstrates that the benzyloxy substituent at position 4 yields superior antiplasmodial activity compared to phenyloxy analogs, as evaluated against the K1 multi-resistant strain and benchmarked against doxycycline and chloroquine [1]. The benzyloxy substitution pattern also contributes to lower cytotoxicity on human HepG2 cells, enhancing the selectivity index of hit molecules [2].

Chemical Biology: Lipophilicity-Optimized Probe Development

When designing chemical probes where membrane permeability and cellular target engagement are critical, the benzyloxy group of this compound confers enhanced lipophilicity relative to N-alkyl or 4-phenoxy alternatives. Comparative studies on substituted benzoquinazolines confirm that N-benzyl substitution yields greater biological activity than N-ethyl or N-methyl substitutions [1]. This property makes 4-(benzyloxy)-2-methylquinazoline particularly suitable for developing cell-permeable tool compounds and fluorescent probes where adequate intracellular accumulation is required for target engagement validation.

Procurement and Supply Chain: Multi-Supplier Intermediate with Documented Synthetic Route

For procurement teams managing chemical inventories for large discovery organizations, this compound offers verifiable supply chain advantages: multi-vendor commercial availability at 95% purity [1], and three documented synthetic routes with the most feasible involving K2CO3/NaI in acetone over 12.25 hours [2]. This transparency enables fallback in-house synthesis if commercial supply is disrupted, reducing program risk. Unlike many custom quinazoline intermediates that rely on single-source suppliers with undisclosed synthetic methodology, this compound provides procurement flexibility and synthetic contingency planning.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Benzyloxy)-2-methylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.